molecular formula C18H20Cl2N2O3S B5065297 N-(BUTAN-2-YL)-2-[N-(2,4-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE

N-(BUTAN-2-YL)-2-[N-(2,4-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B5065297
M. Wt: 415.3 g/mol
InChI Key: QGIDEBXFCXQGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(BUTAN-2-YL)-2-[N-(2,4-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a synthetic organic compound It is characterized by the presence of a butan-2-yl group, a 2,4-dichlorophenyl group, and a benzenesulfonamido group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BUTAN-2-YL)-2-[N-(2,4-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps:

    Formation of the benzenesulfonamido intermediate: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the 2,4-dichlorophenyl group: This step involves the substitution reaction of the intermediate with 2,4-dichlorophenylamine.

    Attachment of the butan-2-yl group: This can be done through an alkylation reaction using butan-2-yl halide.

    Formation of the acetamide backbone: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(BUTAN-2-YL)-2-[N-(2,4-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(BUTAN-2-YL)-2-[N-(2,4-DICHLOROPHENYL)BENZENESULFONAM

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-butan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c1-3-13(2)21-18(23)12-22(17-10-9-14(19)11-16(17)20)26(24,25)15-7-5-4-6-8-15/h4-11,13H,3,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIDEBXFCXQGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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